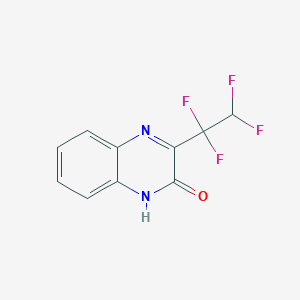
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide, also known as DFNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFNA is a synthetic compound that belongs to the class of benzamides and has a molecular weight of 326.22 g/mol. In
Aplicaciones Científicas De Investigación
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been found to exhibit potent inhibitory activity against certain enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in DNA repair and cell proliferation, respectively. This makes 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide a potential candidate for developing new drugs for the treatment of cancer and other diseases.
Mecanismo De Acción
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide exerts its inhibitory activity against PARP-1 and tankyrase-1 through a mechanism that involves binding to the active site of these enzymes and preventing their normal function. This results in the accumulation of DNA damage and inhibition of cell proliferation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, prostate, and ovarian cancer cells. 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide as a research tool is its potent inhibitory activity against PARP-1 and tankyrase-1, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide. One area of interest is the development of new drugs based on 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide for the treatment of cancer and other diseases. Another area of interest is the study of the role of PARP-1 and tankyrase-1 in various cellular processes and the development of new inhibitors for these enzymes. Additionally, 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide has potential applications in material science, such as the development of new polymers and coatings with improved properties.
Métodos De Síntesis
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide is synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with 5-fluoro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain 2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide in its pure form.
Propiedades
IUPAC Name |
2,6-difluoro-N-(5-fluoro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O3/c14-7-4-5-11(18(20)21)10(6-7)17-13(19)12-8(15)2-1-3-9(12)16/h1-6H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXRQOZFDROFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=C(C=CC(=C2)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{2,5-dimethyl-3-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B4977906.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide](/img/structure/B4977914.png)
![methyl 2-[(2-chloro-5-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977923.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4977931.png)
![methyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4977947.png)
![2-(4-chlorophenyl)-4-{[(3,5-dinitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977952.png)
![3,3'-[(6-phenyl-2,4-pyrimidinediyl)bis(thio)]dipropanoic acid](/img/structure/B4977960.png)
![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4977979.png)



![3-cyclohexyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978013.png)
![N-isopropyl-2-[4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-1-piperazinyl]acetamide](/img/structure/B4978019.png)